molecular formula C14H18N2O2 B2822293 N-(1-cyano-1-methylpropyl)-3-methoxy-4-methylbenzamide CAS No. 1258723-66-8

N-(1-cyano-1-methylpropyl)-3-methoxy-4-methylbenzamide

Cat. No. B2822293
CAS RN: 1258723-66-8
M. Wt: 246.31
InChI Key: MGDOCCCYDXMTQW-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylpropyl)-3-methoxy-4-methylbenzamide, also known as AZD9496, is a small molecule inhibitor of estrogen receptor alpha (ERα). It is a potent and selective inhibitor of ERα, which has shown promising results in preclinical studies for the treatment of breast cancer.

Mechanism of Action

N-(1-cyano-1-methylpropyl)-3-methoxy-4-methylbenzamide works by binding to the ligand-binding domain (LBD) of ERα, which prevents the binding of estrogen to the receptor. This inhibition of ERα signaling leads to the inhibition of cell proliferation and induction of apoptosis in ERα-positive breast cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of ERα signaling. This inhibition leads to the downregulation of genes involved in cell proliferation and survival, and the upregulation of genes involved in apoptosis. In addition, this compound has been shown to inhibit the growth of ERα-positive breast cancer tumors in vivo, without significant toxicity.

Advantages and Limitations for Lab Experiments

The advantages of N-(1-cyano-1-methylpropyl)-3-methoxy-4-methylbenzamide for lab experiments include its potency and selectivity for ERα, as well as its ability to inhibit the growth of ERα-positive breast cancer cells both in vitro and in vivo. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the study of N-(1-cyano-1-methylpropyl)-3-methoxy-4-methylbenzamide. One direction is to further investigate its efficacy in preclinical models of breast cancer, including the development of resistance to this compound. Another direction is to explore the potential of this compound in combination with other therapies, such as chemotherapy or immunotherapy. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, and to identify the optimal dose and treatment schedule.

Synthesis Methods

The synthesis of N-(1-cyano-1-methylpropyl)-3-methoxy-4-methylbenzamide involves the reaction of 4-methyl-3-nitrobenzoic acid with 2-bromo-1-cyanopropane in the presence of a base to form the corresponding nitrile. The nitrile is then reduced to the corresponding amine using a reducing agent, followed by reaction with 3-methoxy-4-methylbenzoyl chloride to form this compound.

Scientific Research Applications

N-(1-cyano-1-methylpropyl)-3-methoxy-4-methylbenzamide has been extensively studied in preclinical models of breast cancer. In vitro studies have shown that this compound inhibits the growth of ERα-positive breast cancer cells, while having little effect on ERα-negative breast cancer cells. In vivo studies have shown that this compound inhibits the growth of ERα-positive breast cancer tumors in mice, with no significant toxicity observed.

properties

IUPAC Name

N-(2-cyanobutan-2-yl)-3-methoxy-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-5-14(3,9-15)16-13(17)11-7-6-10(2)12(8-11)18-4/h6-8H,5H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDOCCCYDXMTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)C1=CC(=C(C=C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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